3-Boc-6-amino-3-azabicyclo[3.2.0]heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-9(12)8(7)6-13/h7-9H,4-6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZSRECJUBGQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 3 Azabicyclo 3.2.0 Heptane Core Construction
Cycloaddition Reactions in the Assembly of 3-Azabicyclo[3.2.0]heptane Ring Systems
Cycloaddition reactions represent a highly convergent and atom-economical approach to the 3-azabicyclo[3.2.0]heptane framework. These reactions, particularly [2+2] and [3+2] cycloadditions, enable the direct formation of the characteristic cyclobutane (B1203170) fused to a pyrrolidine (B122466) ring. Modern advancements in this area have focused on photochemical and transition metal-catalyzed methods, which offer mild reaction conditions and access to a diverse range of substituted derivatives.
[2+2] Photocycloaddition Strategies
Photochemical [2+2] cycloaddition is a cornerstone in the synthesis of cyclobutane-containing structures, including the 3-azabicyclo[3.2.0]heptane core. orgsyn.org This approach typically involves the irradiation of two unsaturated partners, leading to the formation of a four-membered ring. Recent developments have harnessed the power of visible light and transition metal catalysis to overcome the limitations of traditional UV-mediated reactions, such as harsh conditions and limited substrate scope. thieme-connect.comresearchgate.net
The intermolecular [2+2] cycloaddition between maleimides and alkenes or alkynes under visible light irradiation has emerged as a highly efficient method for constructing multifunctional 3-azabicyclo[3.2.0]heptane derivatives. thieme-connect.comresearchgate.net This strategy often employs a photosensitizer that, upon absorbing visible light, transfers its energy to the maleimide (B117702), promoting it to an excited triplet state which then reacts with the alkene or alkyne. thieme-connect.com This approach avoids the high-energy UV radiation that can lead to undesired side reactions. thieme-connect.comresearchgate.net
The reactivity in these cycloadditions can be influenced by the nature of the substituent on the maleimide nitrogen. For instance, N-alkyl maleimides can undergo [2+2] cycloaddition with alkenes under UVA irradiation (370 nm) without an external photosensitizer. nih.govacs.org In contrast, N-aryl maleimides often require a photosensitizer, such as thioxanthone, and visible light (e.g., 440 nm) to facilitate the reaction due to differences in their triplet energies. nih.govacs.orgacs.org The choice of solvent can also be critical, with dichloromethane (B109758) often providing good yields and diastereoselectivity. nih.govacs.org The utility of this methodology has been demonstrated in the synthesis of 3-azabicyclo[3.2.0]heptyl boropinacolates and trifluoroborates from the photocycloaddition of alkenyl boronic derivatives with maleimides. nih.gov
| Maleimide Type | Irradiation Wavelength | Photosensitizer | Typical Substrates | Key Features |
|---|---|---|---|---|
| N-Alkyl Maleimides | 370 nm (UVA) | Often not required | Alkenes (e.g., Styrenes) | Catalyst-free conditions, good to high yields. nih.govacs.org |
| N-Aryl Maleimides | 440 nm (Visible) | Thioxanthone | Alkenes, Alkynes | Requires photosensitizer due to low triplet energy. nih.govacs.org |
| General | Visible Light | Iridium-based photocatalyst | Electron-poor and electron-rich alkenes | Broad substrate scope with good yields and diastereoselectivities. researchgate.net |
Intramolecular [2+2] photocyclization is a powerful strategy for the diastereoselective synthesis of 3-azabicyclo[3.2.0]heptanes. nih.govclockss.org This approach involves the irradiation of a molecule containing both an alkene and a photosensitive chromophore, such as an enone or a suitably substituted aromatic ring, tethered together. For example, the UV irradiation of acidified acetone (B3395972) solutions of trans-N-cinnamyl-N-allyl amines leads to the formation of exo-aryl substituted 3-azabicyclo[3.2.0]heptanes in good yields and with high diastereoselectivity. clockss.org
This methodology has been successfully applied to the synthesis of bridged bicyclic γ-sultams through an intramolecular flow photochemical [2+2] cycloaddition of appropriately substituted dienes, showcasing the versatility of this approach in creating complex bicyclic systems. enamine.netnih.govchemrxiv.org A rapid, two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes has also been developed utilizing an intramolecular [2+2]-photochemical cyclization of substrates derived from common chemicals like benzaldehyde, allylamine (B125299), and cinnamic acid. nih.gov The use of chiral auxiliaries, such as those derived from (−)-8-aminomenthol, can enable enantioselective intramolecular [2+2] photocycloadditions to yield enantiopure 3-azabicyclo[3.2.0]heptanes.
| Substrate Type | Reaction Conditions | Product | Key Features |
|---|---|---|---|
| trans-N-Cinnamyl-N-allyl amines | UV irradiation, acidified acetone | exo-Aryl-3-azabicyclo[3.2.0]heptanes | High diastereoselectivity for the exo isomer. clockss.org |
| Substituted Dienes | Flow photochemistry | Bridged bicyclic γ-sultams | Applicable to multigram scale synthesis. enamine.netnih.govchemrxiv.org |
| Derivatives of Benzaldehyde, Allylamine, and Cinnamic Acid | [2+2]-photochemical cyclization | Substituted 3-azabicyclo[3.2.0]heptanes | Rapid, two-step synthesis from common chemicals. nih.gov |
Transition metal catalysis offers an alternative to photochemical methods for promoting [2+2] cycloadditions, often proceeding under milder conditions and with different selectivity profiles. While palladium catalysis is noted, a variety of metals have been employed to construct the bicyclo[3.2.0]heptane framework. For instance, PtCl₂ can catalyze the cycloisomerization of allenynes to form 3-azabicyclo[3.2.0]heptane derivatives. taltech.ee Similarly, copper(I) and ruthenium/iridium photocatalysts have been utilized for the [2+2] cycloaddition of bis(alkenes) to generate the related 3-oxabicyclo[3.2.0]heptane core, which can be a precursor to the aza-analogues. taltech.ee
Palladium-catalyzed reactions have been reported for the synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids through a process involving C–H activation and C–C cleavage. rsc.orgrsc.org This highlights the potential of palladium catalysis in complex transformations that can lead to the bicyclo[3.2.0]heptane scaffold. These metal-catalyzed approaches provide a valuable toolkit for chemists, enabling the construction of these important bicyclic systems through mechanisms distinct from traditional photocycloadditions. rsc.orgrsc.org
A significant challenge in photochemical [2+2] cycloadditions has been the intolerance of many reaction conditions to basic functional groups like amines. The Kochi-Salomon reaction, which is a rare example of a [2+2] cycloaddition between two unactivated olefins, traditionally fails with amine-containing substrates. orgsyn.orgorgsyn.org Recently, an amine-tolerant version of this reaction has been developed, enabling the direct synthesis of the parent 3-azabicyclo[3.2.0]heptane from diallylamine. orgsyn.orgorgsyn.org
This breakthrough method is conducted in water using readily available Cu(II) salts and mineral acids. acs.orgnih.gov The in situ protonation of the amine masks its basicity, allowing the copper-catalyzed photocycloaddition to proceed upon irradiation with 254 nm light. orgsyn.orgorgsyn.org This aqueous, amine-tolerant protocol is not only more environmentally friendly but also greatly expands the utility of [2+2] cycloadditions for the synthesis of amine-containing cyclobutanes, which are prevalent motifs in pharmaceuticals. acs.orgnih.gov The reaction is applicable to a range of 1,6-dienes and can accommodate primary, secondary, and tertiary amines. orgsyn.org
[3+2] Cycloaddition Methodologies
In addition to [2+2] cycloadditions, [3+2] cycloaddition reactions provide an efficient pathway to the 3-azabicyclo[3.2.0]heptane skeleton. This strategy typically involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). A prominent example is the use of azomethine ylides as the 1,3-dipole.
An effective approach has been developed based on the [3+2] cycloaddition of in situ generated azomethine ylides with cyclobutene-1-carboxylate. researchgate.net This method has been successfully applied on a multigram scale for the synthesis of various substituted 3-azabicyclo[3.2.0]heptane-derived building blocks. researchgate.net Furthermore, catalytic asymmetric 1,3-dipolar cycloadditions of cyclobutenones with azomethine ylides, using a CuI/(R)-Fesulphos catalytic system, have been shown to produce densely substituted 3-azabicyclo[3.2.0]heptanes with high levels of diastereoselectivity and enantioselectivity. researchgate.net One-pot, three-component [3+2] cycloaddition reactions of azomethine ylides (generated from isatins and azetidine-2-carboxylic acid) with maleimides have also been investigated, affording spiro[1-azabicyclo[3.2.0]heptanes] with excellent regioselectivity. acs.org
Azomethine Ylide-Based [3+2] Cycloadditions for Azabicyclic Scaffolds
The 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles is a powerful and convergent method for constructing the pyrrolidine ring of the 3-azabicyclo[3.2.0]heptane system. researchgate.net This strategy involves the in situ generation of an azomethine ylide, which then reacts with an alkene to form the five-membered nitrogen-containing ring.
An efficient approach utilizes the reaction between a cyclobut-1-enecarboxylic acid ester and an azomethine ylide generated from an amino acid ester. This method has been successfully applied to multigram-scale synthesis, demonstrating its utility in producing various substituted 3-azabicyclo[3.2.0]heptane building blocks. researchgate.net The reaction proceeds with high diastereoselectivity, affording densely substituted scaffolds. researchgate.net
Another effective variation is the one-pot three-component [3+2] cycloaddition reaction. This involves azomethine ylides generated from isatins and azetidine-2-carboxylic acid, which react with dipolarophiles like maleimides to yield spiro[1-azabicyclo[3.2.0]heptane] frameworks in high yields and with excellent stereocontrol. nih.govacs.org
Catalyst-Enabled [3+2] Annulations (e.g., Copper-Catalyzed)
The introduction of catalysts, particularly metal catalysts, has significantly enhanced the stereoselectivity of [3+2] cycloadditions. Copper(I) and Silver(I) complexes have proven to be particularly effective in catalyzing the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclobutenones, providing direct access to densely functionalized and enantiomerically enriched 3-azabicyclo[3.2.0]heptanes. acs.orgrsc.org
In a notable example, a catalytic system of Copper(I) iodide (CuI) with the chiral ligand (R)-Fesulphos was used for the reaction between cyclobutenones and azomethine ylides. This system achieved high levels of both diastereoselectivity and enantioselectivity, with enantiomeric excesses (ee) reaching up to 98%. acs.org Similarly, silver-catalyzed [3+2] cycloadditions of 2,3-disubstituted cyclobutenones with iminoesters have been developed, successfully constructing bicyclic systems with multiple contiguous all-carbon quaternary stereocenters. rsc.org
| Catalyst System | Dipolarophile | Ylide Precursor | Yield | Enantiomeric Excess (ee) | Reference |
| CuI / (R)-Fesulphos | Cyclobutenone | Iminoester | High | up to 98% | acs.org |
| AgOAc / (S)-Segphos | 2,3-disubstituted cyclobutenone | Iminoester | 83% | 95% | rsc.org |
Ring-Closing Metathesis (RCM) Strategies for Azabicyclo[3.2.0]heptane Ring Closure
Ring-closing metathesis (RCM) is a robust and widely used method for the formation of cyclic structures, driven by the development of well-defined ruthenium and molybdenum catalysts. nih.gov This strategy is particularly useful for constructing challenging ring systems found in various natural products and pharmaceuticals.
Asymmetric Ring-Closing Metathesis (ARCM) with Chiral Catalysts
Asymmetric ring-closing metathesis (ARCM) employs chiral transition metal catalysts to achieve high stereochemical control during the cyclization process. Chiral ruthenium and molybdenum-based alkylidene catalysts have been developed that facilitate the enantioselective synthesis of five-, six-, and seven-membered rings. nih.govnih.gov
The mechanism involves the coordination of a diene substrate to the chiral metal catalyst, forming a metallacycle intermediate. Subsequent cycloreversion releases the cyclic product and regenerates the catalyst. The chiral ligand environment around the metal center dictates the facial selectivity of the olefin coordination, leading to the preferential formation of one enantiomer. Novel ruthenium catalysts bearing chiral, monodentate N-heterocyclic carbene (NHC) ligands have been synthesized and shown to be highly effective in ARCM, producing cyclic compounds with up to 92% ee. nih.govnih.gov
Application of Olefin Metathesis in Enantioselective Azabicyclic Syntheses
The application of olefin metathesis, specifically ARCM, provides a powerful tool for the enantioselective synthesis of azabicyclic structures. By designing acyclic diene precursors with appropriately placed nitrogen atoms and functional groups, ARCM can be used to construct the core ring system of molecules like 3-azabicyclo[3.2.0]heptane with high enantiopurity.
The choice of catalyst is crucial for success. Molybdenum-based catalysts are often effective for synthesizing five-membered rings, while certain chiral ruthenium catalysts show excellent performance for a broader range of ring sizes. nih.govnih.gov The functional group tolerance of modern ruthenium catalysts allows for their use on complex substrates, making ARCM a versatile strategy in target-oriented synthesis. nih.gov
Multicomponent and Cascade Reaction Sequences for 3-Azabicyclo[3.2.0]heptane Assembly
Multicomponent and cascade (or tandem) reactions offer significant advantages in terms of efficiency and atom economy by forming multiple chemical bonds in a single synthetic operation. These strategies allow for the rapid assembly of complex molecular architectures like the 3-azabicyclo[3.2.0]heptane core from simpler starting materials. d-nb.info
Tandem Cyclization Strategies (e.g., Strecker Reaction–Intramolecular Nucleophilic Cyclization)
A notable example of a tandem strategy is the Strecker reaction followed by an intramolecular nucleophilic cyclization (STRINC). This sequence has been effectively used to construct 2-azabicyclo[n.2.0]alkane systems, which are isomeric to the 3-azabicyclo[3.2.0]heptane core. d-nb.infothieme-connect.com The methodology demonstrates the power of tandem reactions in building fused bicyclic systems.
The STRINC sequence begins with a Strecker reaction on a starting material such as 2-(ω-chloroalkyl)cyclobutanone. This one-pot reaction forms an α-amino nitrile intermediate. The newly formed amino group then participates in an intramolecular nucleophilic substitution, displacing the chloride to form the second ring and complete the azabicyclic framework. d-nb.info This approach has been successfully applied to the multigram synthesis of bicyclic proline analogues and monoprotected diamines within the 2-azabicyclo[3.2.0]heptane and 2-azabicyclo[4.2.0]octane families. d-nb.infothieme-connect.de
| Tandem Strategy | Key Steps | Target Scaffold | Key Features | Reference |
| STRINC | 1. Strecker Reaction2. Intramolecular Cyclization | 2-Azabicyclo[n.2.0]alkanes | One-pot, efficient, multigram scale | d-nb.info |
One-Pot Cascade Transformations for Bicyclic Lactam Formation
One-pot cascade reactions represent an elegant and efficient approach to the synthesis of complex molecular architectures from simple starting materials in a single operation. A notable example is a three-component triple cascade reaction that proceeds through an iminium–enamine–iminium sequential activation. This process, initiated by a hetero-Michael addition to α,β-unsaturated aldehydes, yields [3.2.0]heterobicycles with high diastereoselectivity. The success of this reaction is influenced by the structure of the (E)-4-heterocrotonate and the size of the secondary amine employed. acs.org This methodology provides a direct route to highly functionalized 3-azabicyclo[3.2.0]heptane derivatives.
A novel multicomponent cascade reaction has also been reported to form a strained 3-azabicyclo[3.2.0]heptane derivative. This reaction is highly diastereoselective, predominantly affording a single diastereoisomer. The resulting ester can be reduced in a one-pot procedure to a stable alcohol, highlighting the utility of this cascade in generating valuable building blocks. capes.gov.br
Metal-Catalyzed Cascade Cyclizations towards Azabicyclic Frameworks
Transition metal catalysis has emerged as a powerful tool for the construction of complex ring systems, including the 3-azabicyclo[3.2.0]heptane framework. These catalysts can orchestrate intricate cascade cyclizations, leading to the desired bicyclic products with high efficiency and selectivity.
Platinum-catalyzed cycloisomerization of allenynes is one such method for forming the 3-azabicyclo[3.2.0]heptane skeleton. taltech.ee For instance, enantiopure enynes can undergo a PtCl₂-catalyzed cyclization to yield the corresponding azabicyclo[3.2.0]heptanes. taltech.ee The chirality in the starting material can be introduced via an iridium-catalyzed asymmetric allylic amination, and this chirality is retained throughout the cyclization process. taltech.ee The reaction conditions, such as the solvent, can influence the reaction pathway. For example, in a non-nucleophilic solvent, the bicyclic product is favored, whereas in a nucleophilic solvent like methanol (B129727), a monocyclic product may be formed. taltech.ee
Visible-light-driven photoredox catalysis using ruthenium or iridium complexes offers a mild and efficient alternative for [2+2] cycloadditions to form the bicyclic framework. For example, Ru(bpy)₃Cl₂ can catalyze the cyclization of allenenes to 3-azabicyclo[3.2.0]heptanes in good yields. Copper(I) catalysts have also been employed in the intermolecular [2+2] cycloaddition of bis(alkenes) to produce the related 3-oxabicyclo[3.2.0]heptane, which can serve as a precursor to the azabicyclic system. taltech.ee
Furthermore, iron-catalyzed intramolecular [2π + 2π] cycloaddition of diallyl amines has been shown to produce 3-azabicyclo[3.2.0]heptane derivatives in quantitative yields. mdpi.com This method highlights the utility of earth-abundant metals in constructing these valuable scaffolds.
Table 1: Overview of Metal-Catalyzed Cyclization Reactions
| Catalyst | Substrate | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|
| PtCl₂ | Enantiopure enynes | 3-Azabicyclo[3.2.0]heptanes | 21–60 | taltech.ee |
| Ru(bpy)₃Cl₂ | Allenene | 3-Azabicyclo[3.2.0]heptane | 61–89 | |
| CuI | Bis(alkene) | 3-Oxabicyclo[3.2.0]heptane | 45–86 | taltech.ee |
| (iPr(TB)PDI)Fe(N₂)₂ | Diallyl amine | N-substituted 3-azabicyclo[3.2.0]heptane | Quantitative | mdpi.com |
Intramolecular Cyclization and Rearrangement Pathways towards 3-Azabicyclo[3.2.0]heptanes
Intramolecular reactions, where the reacting partners are tethered within the same molecule, are highly effective for the construction of cyclic systems. These reactions benefit from favorable entropic factors and often proceed with high regio- and stereoselectivity.
Intramolecular Nucleophilic Attack and Concomitant Cyclization
Intramolecular [2+2] photocycloaddition is a prominent method for the synthesis of the 3-azabicyclo[3.2.0]heptane core. capes.gov.brnih.govorgsyn.orgresearchgate.netorgsyn.org This reaction involves the UV-light-induced cyclization of a molecule containing two tethered alkene moieties. For example, N-cinnamyl-N-allylamines can be irradiated with UV light to afford 3-azabicyclo[3.2.0]heptane derivatives. nih.gov A rapid two-step synthesis has been developed utilizing the intramolecular [2+2] photochemical cyclization of substrates prepared from common chemicals like benzaldehyde, allylamine, and cinnamic acid. acs.orgcapes.gov.brnih.govresearchgate.netresearchgate.net The use of chiral auxiliaries, such as chiral perhydro-1,3-benzoxazines derived from (−)-8-aminomenthol, can enable diastereoselective intramolecular [2+2] photocycloadditions, leading to enantiopure 3-azabicyclo[3.2.0]heptanes.
A tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence has been effectively used to construct the isomeric 2-azabicyclo[n.2.0]alkane systems. d-nb.info This one-pot process involves the formation of an α-amino nitrile followed by an intramolecular nucleophilic attack to form the bicyclic ring system. While this has been demonstrated for the 2-aza isomer, the principle of intramolecular nucleophilic attack is a key strategy in the synthesis of such fused ring systems. d-nb.info
Rearrangement Reactions (e.g., Mitsunobu-Promoted)
The Mitsunobu reaction, a versatile tool in organic synthesis, can be employed to facilitate intramolecular cyclizations to form nitrogen-containing bicyclic systems. nih.gov This reaction typically involves the conversion of an alcohol to a nucleophilic substitution product with inversion of stereochemistry. In the context of 3-azabicyclo[3.2.0]heptane synthesis, an appropriately substituted precursor bearing a hydroxyl group and a nitrogen nucleophile can be induced to cyclize under Mitsunobu conditions (e.g., using diethylazodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃)). This strategy allows for the stereocontrolled formation of the pyrrolidine ring of the bicyclic system. The intramolecular cyclization is often achieved by treating the substrate with Mitsunobu reagents, which activates the alcohol for nucleophilic attack by the tethered amine. nih.gov
Photochemical Rearrangements of Nitronate Anions
While various photochemical methods are employed in the synthesis of the 3-azabicyclo[3.2.0]heptane core, the specific photochemical rearrangement of nitronate anions for this purpose is not extensively documented in the reviewed literature. Photochemical [2+2] cycloadditions of various unsaturated systems remain the most prevalent photochemical strategy for constructing this bicyclic framework. capes.gov.brtaltech.eenih.govorgsyn.orgresearchgate.netorgsyn.org
Chemoenzymatic Synthetic Approaches for 3-Azabicyclo[3.2.0]heptane Derivatives
Chemoenzymatic synthesis combines the power of chemical synthesis with the high selectivity of enzymatic transformations. This approach is particularly valuable for the preparation of enantiomerically pure compounds, which is often crucial for their biological activity.
The kinetic resolution of racemic 3-azabicyclo[3.2.0]heptane derivatives is a key application of this strategy. nih.govdrugbank.com Immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been shown to be highly effective in resolving racemic mixtures of these compounds. nih.gov This enzymatic resolution allows for the separation of enantiomers, which can exhibit different binding affinities for biological targets such as dopamine (B1211576) receptors. nih.gov For example, new 3-azabicyclo[3.2.0]heptane derivatives have been synthesized via a multicomponent reaction, and the resulting racemic compounds were efficiently resolved using this enzymatic method. nih.gov
The enzymatic kinetic resolution can be performed on various functionalized 3-azabicyclo[3.2.0]heptane derivatives, including those with alcohol functionalities. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The efficiency of this resolution is often high, providing access to enantiomerically enriched building blocks for further synthetic elaboration.
Table 2: Chemoenzymatic Resolution of 3-Azabicyclo[3.2.0]heptane Derivatives
| Enzyme | Substrate | Outcome | Enantiomeric Excess (ee) | Reference(s) |
|---|---|---|---|---|
| Immobilized Candida antarctica Lipase B (Novozym 435) | Racemic 3-azabicyclo[3.2.0]heptane derivatives | Kinetic resolution | High | nih.gov |
| Candida antarctica Lipase B (CAL-B) | Racemic bicyclic alcohols | Selective hydrolysis of one enantiomer of a racemic acetate | >99% for (1R,5R,6S)-enantiomer | |
| Porcine pancreatic lipase | 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one | Resolution via exo-acetate | E > 300 | rsc.org |
| Pseudomonas cepacia and Candida cylindracea lipases | 7,7-dimethyl and 7,7-diphenyl derivatives | Resolution via bromohydrins | High | rsc.org |
Iii. Stereochemical Control and Chiral Synthesis of 3 Azabicyclo 3.2.0 Heptane Systems
Enantioselective Synthetic Strategies for Optically Enriched Azabicycles
The synthesis of optically enriched 3-azabicyclo[3.2.0]heptanes is paramount for their use as chiral building blocks and pharmacologically active agents. Enantioselective strategies aim to produce one enantiomer in significant excess over the other, often employing chiral catalysts or reagents to influence the stereochemical outcome of key bond-forming reactions.
One prominent strategy involves the use of transition metal catalysis. For instance, an iridium-catalyzed asymmetric allylic amination can be used to set the stereochemistry of an enyne precursor. taltech.ee Subsequent cycloisomerization of this enantiopure enyne, catalyzed by PtCl₂, proceeds with the retention of enantiopurity to form the final azabicyclo[3.2.0]heptane framework. taltech.ee This sequential approach effectively transfers the chirality from a catalytic step to the final product, achieving excellent enantioselectivity (92-99% enantiomeric excess, ee). taltech.ee
Another powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclobutenones. researchgate.net The use of a copper(I) iodide complex with the chiral ligand (R)-Fesulphos has been shown to furnish densely substituted 3-azabicyclo[3.2.0]heptanes with high levels of both diastereoselectivity and enantioselectivity, reaching up to 98% ee. researchgate.net Such methods provide direct access to optically active bicyclic systems in a single, highly controlled step.
Diastereoselective Synthesis and Control of Ring Junctions in 3-Azabicyclo[3.2.0]heptanes
Intramolecular [2+2] photocycloaddition is a key reaction for constructing this bicyclic system, and it often exhibits high diastereoselectivity. The photocycloaddition of trans-N-cinnamyl-N-allyl amines, for example, produces the bicyclic amines with a very high preference for the exo-aryl isomer over the endo isomer (>93%). clockss.org Similarly, the intermolecular [2+2] photocycloaddition between N-protected 3-pyrroline (B95000) and maleic anhydride (B1165640) derivatives has been reported to yield exclusively the exo diastereomer. taltech.ee
Furthermore, when chiral auxiliaries are employed on the precursors, the facial selectivity of the cycloaddition can be precisely controlled, consistently leading to cis-fused bicyclic derivatives. nih.gov This substrate-controlled approach ensures a specific orientation of the reacting partners, thereby dictating the stereochemistry of the newly formed ring junction.
| Method | Key Feature | Stereochemical Outcome |
| Intramolecular [2+2] Photocycloaddition | Cyclization of trans-N-cinnamyl-N-allyl amines | High selectivity for exo-aryl isomers (>93% ds) clockss.org |
| Intermolecular [2+2] Photocycloaddition | Reaction of 3-pyrroline with maleic anhydride | Exclusive formation of the exo diastereomer taltech.ee |
| Substrate-Controlled Photocycloaddition | Use of chiral perhydro-1,3-benzoxazine auxiliaries | Exclusive formation of cis-fused derivatives nih.govacs.org |
| Sequential Photocatalysis | Triplet sensitized [2+2] cycloaddition | High regio- and diastereoselectivity bris.ac.uk |
Chiral Catalyst Development and Application (e.g., Mo-based alkylidenes, chiral amines, phosphoric acids)
The development of novel chiral catalysts is a driving force in asymmetric synthesis. For 3-azabicyclo[3.2.0]heptane systems, several classes of catalysts have been explored to induce enantioselectivity.
Mo-based Alkylidene Complexes : Molybdenum-imido alkylidene complexes are powerful catalysts for olefin metathesis, a versatile carbon-carbon bond-forming reaction. nih.govnih.gov Chiral versions of these catalysts have been developed for asymmetric olefin metathesis, including ring-closing metathesis (RCM), which can be envisioned as a strategy to form the cyclic precursors to the azabicyclo[3.2.0]heptane system with enantiocontrol. researchgate.net The steric and electronic properties of the imido and ancillary ligands are crucial for the catalyst's selectivity. nih.gov
Chiral Amines : Chiral amines are a cornerstone of organocatalysis. While not always used to directly form the bicyclic core, they are instrumental in the asymmetric synthesis of key precursors. For instance, they can catalyze enantioselective Michael additions or Mannich reactions to build chiral fragments that are later elaborated into the target azabicycle.
Chiral Phosphoric Acids (CPAs) : Chiral phosphoric acids, derived from scaffolds like BINOL (1,1'-bi-2-naphthol) or VAPOL, have emerged as highly effective Brønsted acid organocatalysts. researchgate.nete3s-conferences.org They function by creating a well-defined chiral environment through hydrogen bonding and ion-pairing interactions. uiowa.edu In the context of synthesizing chiral amines, CPAs can catalyze the asymmetric reduction of imines or related nitrogen-containing heterocycles using a hydrogen source like a Hantzsch ester. e3s-conferences.org This provides a robust method for producing enantiomerically enriched amine precursors essential for the synthesis of optically active 3-azabicyclo[3.2.0]heptanes. uiowa.edursc.org
Chiral Auxiliaries and Substrate Control in Stereodetermining Steps
A widely employed strategy for stereocontrol involves covalently attaching a chiral auxiliary to the starting material. This auxiliary directs the stereochemical course of a reaction and is subsequently removed.
A successful example is the use of (−)-8-aminomenthol, a chiral alcohol derived from the natural product menthol. nih.gov It can be used to prepare chiral perhydro-1,3-benzoxazines. nih.govacs.org When an acryloyl group is attached to the nitrogen and a vinyl group is at the C2 position, the resulting molecule undergoes a highly diastereoselective intramolecular [2+2] photocycloaddition. acs.org The steric bulk of the menthol-derived auxiliary dictates the facial selectivity of the cyclization. nih.gov After the bicyclic core is formed, the auxiliary can be cleaved to yield the enantiopure 3-azabicyclo[3.2.0]heptane. nih.gov
Similarly, chiral oxazolidinones, often derived from readily available chiral pool sources like amino acids or vinylglycinol, serve as effective auxiliaries. taltech.eenih.gov In one approach, a 3-cinnamyl-4-vinyloxazolidinone was synthesized and subjected to [2+2]-photocyclization, which proceeded with very high diastereoselectivity to give the enantiomerically pure azabicyclo[3.2.0]heptane after auxiliary removal. taltech.ee These substrate-controlled methods provide a reliable pathway to specific stereoisomers. researchgate.net
| Chiral Auxiliary Source | Auxiliary Type | Application | Outcome |
| (−)-8-aminomenthol | Perhydro-1,3-benzoxazine | Intramolecular [2+2] photocycloaddition nih.govacs.org | High diastereoselectivity, enantiopure product nih.gov |
| (R)-vinylglycinol | Oxazolidinone | [2+2]-photocyclization taltech.ee | Very high diastereoselectivity taltech.ee |
| Amino Acids | Oxazolidinone | Organophotoredox [2+2] photocycloaddition nih.gov | Enantioenriched bicyclo[3.2.0]heptane derivatives nih.gov |
Kinetic Resolution as a Method for Enantiopurity Enhancement
Kinetic resolution is a powerful technique for separating a racemic mixture (a 1:1 mixture of two enantiomers). The method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing it to be separated from the slower-reacting enantiomer.
This approach is particularly useful when direct asymmetric synthesis is challenging or inefficient. taltech.ee For 3-azabicyclo[3.2.0]heptane derivatives, enzymatic kinetic resolution has proven highly effective. nih.gov Racemic bicyclic alcohols can be resolved using lipases, such as immobilized lipase (B570770) B from Candida antarctica (CAL-B, often sold as Novozym 435). nih.gov The enzyme selectively catalyzes the acylation or hydrolysis of one enantiomer, leaving the other unreacted. This process can achieve exceptional levels of enantiomeric purity, often exceeding 99% ee.
In a related system, the whole-cell catalysed kinetic resolution of 6-azabicyclo[3.2.0]hept-3-en-7-one using the microorganism Rhodococcus equi demonstrated the utility of biocatalysis in enantioselective hydrolysis to access a key precursor for the antifungal agent cispentacin. rsc.org
Iv. Chemical Reactivity and Post Synthetic Functionalization of 3 Azabicyclo 3.2.0 Heptane Scaffolds
Modulating the 3-Azabicyclo[3.2.0]heptane Core Reactivity
The reactivity of the bicyclic core can be manipulated through various synthetic operations, including oxidation-reduction pathways and the interconversion of appended functional groups. These transformations allow for fine-tuning of the scaffold's properties and provide handles for further derivatization.
Reduction reactions are commonly employed to modify functional groups on the 3-azabicyclo[3.2.0]heptane scaffold. Carbonyls and esters, often introduced during the synthesis of the bicyclic system, are frequent targets for reduction. For instance, the complete reduction of ester or amide functionalities can be achieved using powerful reducing agents like lithium aluminium hydride (LiAlH₄) to yield the corresponding alcohols or amines. bris.ac.ukunipv.it In a specific example, a succinimide (B58015) ring fused to the scaffold was completely reduced with LiAlH₄ to afford the parent 3-azabicyclo[3.2.0]heptane structure. bris.ac.uk Milder conditions using sodium borohydride (B1222165) (NaBH₄) can effect partial reduction; for example, a succinimide can be selectively reduced to an aminal with high diastereoselectivity. bris.ac.uk
| Reaction Type | Reagent(s) | Substrate Functional Group | Product Functional Group | Reference(s) |
| Complete Reduction | Lithium Aluminium Hydride (LiAlH₄) | Succinimide | 3-Azabicyclo[3.2.0]heptane | bris.ac.uk |
| Partial Reduction | Sodium Borohydride (NaBH₄) | Succinimide | Aminal | bris.ac.uk |
| Basic Hydrolysis | Base (e.g., NaOH) | Succinimide | Carboxylic Acid | bris.ac.uk |
| Hofmann Rearrangement | DCDMH | N-H Succinimide | Carbamate protected β-amino acid | bris.ac.uk |
| N-Boc Deprotection | Acid (e.g., HCl) or Heat | tert-Butoxycarbonyl (Boc) | Secondary Amine | nih.govnih.gov |
| N-Acylation | Acyl Chloride | Secondary Amine | Tertiary Amide | unipv.itnih.gov |
| N-Alkylation | Alkyl Halide | Secondary Amine | Tertiary Amine | nih.gov |
| N-Tosylation | Tosyl Chloride | Secondary Amine | Sulfonamide | nih.gov |
This table is interactive and can be sorted by column.
The functional groups attached to the 3-azabicyclo[3.2.0]heptane core are key to its utility as a building block. A variety of interconversions can be performed to achieve targeted derivatives. For example, the succinimide ring present in many photochemically synthesized scaffolds can be readily derivatized. bris.ac.uk Basic hydrolysis can be used to regioselectively open the ring, yielding a carboxylic acid. bris.ac.uk
A more complex transformation is the Hofmann rearrangement, which can be performed on an N-H succinimide derivative using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). bris.ac.ukwikipedia.org This reaction transforms the amide into an amine with one less carbon atom, yielding a carbamate-protected β-amino acid methyl ester with good regioselectivity. bris.ac.uk Such rearrangements provide a pathway to introduce amino functionalities or alter the carbon framework attached to the core. wikipedia.org
A powerful strategy for the functionalization of the 3-azabicyclo[3.2.0]heptane scaffold involves the use of organoboron derivatives. nih.govacs.org Borylated versions of the scaffold, such as 3-azabicyclo[3.2.0]heptyl boropinacolates, can be synthesized via [2+2] photocycloaddition of alkenyl boronic derivatives with maleimides. nih.govacs.org These boronate esters serve as versatile handles for subsequent C-C bond-forming reactions.
These cycloadducts provide a direct entry point for palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), allowing for the introduction of a wide range of aryl and alkyl groups onto the bicyclic core. acs.orgresearchgate.net Alternatively, the boron moiety can be converted to a hydroxyl group through oxidative deborylation, offering a route to alcohol derivatives. acs.orgresearchgate.netresearchgate.net This two-stage approach—cycloaddition followed by C-C coupling or oxidation—enables the preparation of diverse bi- and trifunctional building blocks on a large scale. nih.govacs.org
| Precursor | Reaction Type | Key Reagents | Product Feature | Reference(s) |
| Alkenyl boronic acid pinacolate | [2+2] Photocycloaddition | Maleimide (B117702), Photosensitizer | 3-Azabicyclo[3.2.0]heptyl boropinacolate | nih.govacs.org |
| 3-Azabicyclo[3.2.0]heptyl boropinacolate | Suzuki Cross-Coupling | Pd catalyst, Aryl halide | Aryl-substituted scaffold | researchgate.netresearchgate.net |
| 3-Azabicyclo[3.2.0]heptyl boropinacolate | Oxidative Deborylation | H₂O₂, NaOH | Hydroxyl-substituted scaffold | researchgate.netresearchgate.net |
This table is interactive and can be sorted by column.
Ring-Opening and Skeletal Remodeling Reactions of 3-Azabicyclo[3.2.0]heptane Derivatives
The inherent ring strain of the cyclobutane (B1203170) portion of the 3-azabicyclo[3.2.0]heptane system makes it susceptible to ring-opening and skeletal remodeling reactions, providing access to new molecular scaffolds. rsc.orgresearchgate.net The regioselective ring-opening of cyclobutanones within the scaffold can lead to densely substituted pyrrolidines. rsc.orgresearchgate.net It has been proposed that simultaneous opening of both the pyrrolidine (B122466) and cyclobutane rings could generate acyclic dienes. rsc.orgresearchgate.net In a related system, the epoxide ring in 3,4-epoxy-6-azabicyclo[3.2.0]heptan-7-ones was opened regioselectively, with the outcome dependent on the nucleophile and the stereochemistry of the epoxide, demonstrating the influence of neighboring functional groups on reactivity. rsc.org
Skeletal remodeling can also be achieved through catalytic processes. For example, platinum-catalyzed cycloisomerization of certain precursors can form the 3-azabicyclo[3.2.0]heptane skeleton, but under different conditions (e.g., using methanol (B129727) as a solvent), the four-membered ring can open via β-carbon elimination. taltech.ee Similarly, Rh(II) catalysts can promote the skeletal reorganization of 1,6- and 1,7-enynes to produce bicyclic systems, a process that involves complex bond cleavage and formation events. acs.org
| Reaction Type | Substrate Feature | Outcome | Significance | Reference(s) |
| Regioselective Ring-Opening | Fused Cyclobutanone | Densely substituted pyrrolidine | Access to functionalized 5-membered rings | rsc.orgresearchgate.net |
| Epoxide Ring-Opening | Fused Epoxide | Regioselective alcohol formation | Demonstrates electronic control by adjacent groups | rsc.org |
| Catalytic Ring-Opening | Fused Cyclobutane | Monocyclic product | Skeletal diversification | taltech.ee |
| Skeletal Remodeling | Enyne Precursor | Rearranged bicyclic system | Access to novel isomers via bond reorganization | acs.org |
This table is interactive and can be sorted by column.
Regioselective and Diastereoselective Functionalization of Unsaturated Moieties within the Bicyclic System
The stereochemical outcome of reactions to form and functionalize the 3-azabicyclo[3.2.0]heptane system is of critical importance. Intramolecular [2+2] photocycloadditions of diallylic amines are a key method for constructing the core, and this process can proceed with very high diastereoselectivity. crossref.orgclockss.org For example, the photocycloaddition of trans-N-cinnamyl-N-allyl amines in acidified acetone (B3395972) yields primarily the exo-aryl isomers. clockss.org The level of diastereoselectivity is influenced by the electronic nature of the substituents on the aromatic ring. clockss.org
Visible-light-induced intermolecular [2+2] cycloaddition reactions between alkenes and N-substituted maleimides have also been developed, showing broad substrate scope with good chemo-, regio-, and diastereoselectivity under mild conditions. researchgate.net These photochemical methods, which avoid harsh UV irradiation, provide reliable access to structurally complex and sterically congested 3-azabicyclo[3.2.0]heptane scaffolds. bris.ac.ukresearchgate.net The ability to control the spatial arrangement of substituents is a significant advantage for applications in medicinal chemistry. acs.org
Introduction and Manipulation of Specific Substituents (e.g., tert-Butoxycarbonyl and Amino Groups)
The nitrogen at the 3-position is a critical handle for functionalization and is often protected with a tert-butoxycarbonyl (Boc) group during synthesis. The Boc group can be quantitatively removed under acidic conditions or by heating, revealing the secondary amine for further manipulation. nih.govnih.gov This deprotection step is often a gateway to a variety of N-functionalization reactions, including acylation, alkylation, tosylation, and reaction with isocyanates, allowing for the introduction of diverse substituents. nih.gov
The amino group, as seen in the target compound 3-Boc-6-amino-3-azabicyclo[3.2.0]heptane, is another key functionalization point. An exocyclic amino group can be introduced through methods like the Hofmann rearrangement of a carboxamide. bris.ac.ukunipv.it Once an amine is present, either on the ring after deprotection or as a substituent, it can be used for further synthetic elaborations, such as amide bond formation or reductive amination, to build more complex molecules. unipv.it
V. Mechanistic Investigations and Computational Chemistry Studies on 3 Azabicyclo 3.2.0 Heptane Formation
Elucidation of Reaction Mechanisms for Azabicyclo[3.2.0]heptane Synthesis
The formation of the 3-azabicyclo[3.2.0]heptane ring system is often accomplished via cycloaddition reactions, where the construction of the strained cyclobutane (B1203170) ring is the key step. taltech.ee Mechanistic studies have been pivotal in understanding and optimizing these transformations.
One of the most prominent methods is the intramolecular [2+2] photocycloaddition. clockss.org For instance, the irradiation of N-cinnamyl-N-allylamines with UV light leads to the formation of exo-6-aryl-3-azabicyclo[3.2.0]heptanes with high diastereoselectivity. clockss.org Kinetic studies and semiempirical quantum mechanical calculations support a mechanism involving the formation of a 1,4-diradical intermediate. clockss.org The stereochemical outcome of the reaction is determined by the conformational preferences of this intermediate before ring closure. Similarly, photocatalytic [2+2] cyclization of cinnamic acid N-allyl amides has been employed to produce the bicyclic core. researchgate.net
Metal-catalyzed reactions offer an alternative, non-photochemical route. Cobalt-catalyzed intramolecular [2π + 2π] cycloadditions of α,ω-dienes have been shown to effectively produce azabicyclo[3.2.0]heptane derivatives under mild thermal conditions. acs.org Mechanistic experiments using deuterium-labeled substrates demonstrated that the reaction proceeds with the preservation of the all-cis configuration, suggesting a concerted or near-concerted pathway. acs.org Platinum catalysts, such as PtCl2, are effective in the cycloisomerization of enynes to form the azabicyclo[3.2.0]heptane skeleton. taltech.ee This process is thought to proceed through a carbocation intermediate that undergoes cyclization. taltech.ee Palladium-catalyzed processes involving C–H activation and C–C cleavage have also been developed to create bicyclo[3.2.0]heptane precursors, which can then be converted to the corresponding aza-derivatives. rsc.orgnih.gov
Additionally, multicomponent cascade reactions provide an efficient means of constructing the bicyclic framework from simple starting materials in a single operation. nih.gov These reactions often proceed through complex mechanistic pathways involving several intermediates.
| Synthetic Method | Catalyst/Conditions | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Intramolecular [2+2] Photocycloaddition | UV Light | Formation of a 1,4-diradical intermediate; stereochemistry determined by intermediate conformation. | clockss.org |
| Cobalt-Catalyzed [2π + 2π] Cycloaddition | (RPDI)CoN2 | Concerted or near-concerted pathway preserving alkene stereochemistry. | acs.org |
| Platinum-Catalyzed Cycloisomerization | PtCl2 | Involves the formation and cyclization of a carbocation intermediate. | taltech.ee |
| Palladium-Catalyzed C–H Activation | Pd(OAc)2 / Ligand | Proceeds via β-C–H palladation followed by C–C cleavage and lactonization to form precursors. | rsc.orgnih.gov |
| Multicomponent Cascade Reaction | Various | Efficient one-pot synthesis through a sequence of reactions. | nih.gov |
Density Functional Theory (DFT) Calculations and Theoretical Modeling
Computational studies, particularly those employing Density Functional Theory (DFT), have provided profound insights into the synthesis and properties of azabicyclo[3.2.0]heptane systems. DFT calculations allow for the detailed examination of the energetics and geometries of reactants, intermediates, transition states, and products, which is often difficult to achieve through experimental means alone.
DFT calculations are instrumental in mapping the potential energy surfaces of reactions that form the bicyclo[3.2.0]heptane skeleton. By calculating the energies of various possible intermediates and transition states, researchers can identify the most favorable reaction pathway. For example, in [3+2]-cycloaddition reactions forming spiro[1-azabicyclo[3.2.0]heptane] frameworks, DFT studies have been used to rationalize the observed regio- and diastereoselectivity by comparing the activation barriers of different approaches of the reactants. acs.orgnih.gov These calculations can confirm whether a reaction proceeds through a concerted mechanism (a single transition state) or a stepwise mechanism (involving one or more intermediates). The geometries of transition states, optimized through DFT, provide a structural rationale for the stereochemical outcomes of these cyclization reactions.
The 3-azabicyclo[3.2.0]heptane core is a strained bicyclic system, and understanding its conformational behavior is key to predicting its chemical reactivity. The fusion of a cyclobutane and a pyrrolidine (B122466) ring results in significant ring strain. DFT calculations have estimated this strain energy to be approximately 25 kcal/mol, with the distortion of the cyclobutane ring being the primary contributor.
| Structural Parameter | Computational Finding | Implication | Reference |
|---|---|---|---|
| Ring Strain Energy | ~25 kcal/mol | High reactivity, particularly in ring-opening reactions. | |
| Pyrrolidine Ring Conformation | Twist-boat | Alleviates steric clashes between substituents. | |
| Cyclobutane C-C-C Angles | ~88-89° | Significant deviation from ideal tetrahedral geometry, contributing to strain. | |
| 3D Geometry Analysis | Exit Vector Plot (EVP) | Characterizes the spatial arrangement of substituents for structure-activity relationship studies. | researchgate.netresearchgate.net |
One of the most powerful applications of DFT in this field is explaining and predicting the stereochemical outcomes of reactions. The synthesis of substituted 3-azabicyclo[3.2.0]heptanes often creates multiple new stereocenters, making stereocontrol essential. DFT calculations have successfully rationalized the high regio- and diastereoselectivity observed in many synthetic routes.
This is often achieved by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reacting species. The interaction between the HOMO of one reactant and the LUMO of the other determines the favored reaction pathway and, consequently, the stereochemistry of the product. For instance, in [3+2] cycloadditions of azomethine ylides, DFT has shown that specific orbital interactions are responsible for the preferential formation of one diastereomer over others. By comparing the energies of the transition states leading to different stereoisomers, a quantitative prediction of the diastereomeric ratio can often be made, guiding the development of highly selective reactions. acs.orgnih.gov
The 3-azabicyclo[3.2.0]heptane framework is an example of a constrained nitrogen heterocycle. Its rigid structure is of great interest in medicinal chemistry, as it can be used to mimic peptide secondary structures and to position functional groups in a well-defined three-dimensional space. nih.gov Theoretical studies are crucial for understanding the unique properties of these constrained systems.
Computational methods are used to analyze various molecular descriptors that characterize the shape and electronic properties of these rigid scaffolds. researchgate.net Techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate and interpret complex spectroscopic data, providing a deeper understanding of the electronic structure of these molecules. nih.gov Furthermore, theoretical analysis of conformationally restricted molecules like azabicycloalkane amino acids helps in the rational design of peptidomimetics with specific biological activities. nih.gov These computational approaches allow for the in silico evaluation of how the constrained bicyclic framework influences properties relevant to drug design, such as binding affinity to biological targets.
Vi. Strategic Applications of 3 Azabicyclo 3.2.0 Heptane Scaffolds in Advanced Organic Synthesis
Role as Versatile Building Blocks for Complex Molecular Architectures
The 3-azabicyclo[3.2.0]heptane scaffold is widely recognized as an advanced and versatile building block in drug discovery and the synthesis of complex molecules. lifechemicals.comenamine.netnih.gov Its rigid, compact, and three-dimensional nature provides a distinct advantage over more flexible, linear, or planar structures, which is a desirable trait for modern medicinal chemistry programs aiming to explore new chemical space. lifechemicals.comresearchgate.netwhiterose.ac.uk The unique spatial arrangement of atoms in this bicyclic system can enhance binding efficiency and selectivity to biological targets such as proteins and enzymes. lifechemicals.comrsc.org
The utility of this scaffold is demonstrated by its incorporation into several biologically active molecules that have reached clinical trials. Notable examples include Belaperidone, an antipsychotic agent, and Ecenofloxacin, a quinolone antibiotic, both of which feature the 3-azabicyclo[3.2.0]heptane core. orgsyn.orgorgsyn.org These examples underscore the scaffold's compatibility with the stringent structural requirements for pharmacological activity.
A variety of synthetic strategies have been developed to produce functionalized 3-azabicyclo[3.2.0]heptane derivatives, making them readily accessible starting materials. Key methods include:
Intramolecular [2+2] Photocycloaddition: This powerful technique uses light to induce the formation of the cyclobutane (B1203170) ring from appropriately substituted precursors, such as N-allylcinnamamides. nih.govresearchgate.netresearchgate.netacs.org
[3+2] Cycloaddition: This method involves the reaction of an azomethine ylide with a cyclobutene (B1205218) derivative, providing an efficient route to substituted 3-azabicyclo[3.2.0]heptanes. researchgate.net
These synthetic approaches allow for the introduction of various substituents onto the bicyclic core, enabling the creation of a diverse range of building blocks for further elaboration into more complex molecular architectures. researchgate.netresearchgate.net The scaffold often serves as a bioisosteric replacement for more common saturated heterocycles like piperidines, offering a similar arrangement of functional groups but with a significantly different and more rigid conformational profile. whiterose.ac.uk
| Application Area | Example Molecule/Target | Synthetic Approach | Key Feature of Scaffold |
| Antipsychotics | Belaperidone | [2+2] Photocycloaddition | Rigid core for receptor binding |
| Antibiotics | Ecenofloxacin | Multistep synthesis | Bioisostere for other heterocycles |
| Drug Discovery | PROTACs Components | Photochemical Synthesis | 3D structure for protein interaction |
| GABA-Uptake Inhibitors | Analogues of γ-aminobutyric acid | Intermolecular [2+2] Photocycloaddition | Constrained conformation |
Synthesis of Conformationally Constrained Analogues in Structure-Activity Relationship Studies
A fundamental strategy in medicinal chemistry is the use of conformationally constrained analogues to probe the bioactive conformation of a ligand when it binds to its biological target. The rigid structure of the 3-azabicyclo[3.2.0]heptane scaffold is ideally suited for this purpose. lifechemicals.comunife.it By "locking" the rotatable bonds that would be present in a more flexible analogue, chemists can gain valuable insights into the optimal three-dimensional geometry required for high-affinity binding, which is crucial for conducting meaningful structure-activity relationship (SAR) studies. researchgate.netlookchem.com
The synthesis of various derivatives allows for systematic exploration of how changes in substitution patterns and stereochemistry affect biological activity. For instance, studies on the closely related 3,6-diazabicyclo[3.2.0]heptane system as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) have shown that both the stereochemistry of the bicyclic core and the position of substituents on an attached pyridine (B92270) ring dramatically influence binding affinity and functional activity. lookchem.com Certain stereoisomers displayed significantly higher potency, while different substitution patterns led to selectivity for different receptor subtypes. lookchem.com
This principle is broadly applicable. By incorporating the 3-azabicyclo[3.2.0]heptane motif into known pharmacophores, researchers can develop novel analogues with potentially improved properties. The scaffold has been used to create rigid versions of neurotransmitters and enzyme inhibitors, such as bicyclic analogues of γ-aminobutyric acid (GABA) and constrained proline analogues. researchgate.nettaltech.eed-nb.info These studies help to define the pharmacophore model more precisely and guide the design of next-generation therapeutic agents with enhanced potency and selectivity.
| Target Class | Scaffold Analogue | SAR Finding | Reference |
| Nicotinic Acetylcholine Receptors | 3,6-Diazabicyclo[3.2.0]heptanes | Stereochemistry and substitution pattern dictate potency and subtype selectivity. | lookchem.com |
| Dopamine (B1211576) Receptors | Substituted 3-azabicyclo[3.2.0]heptanes | Individual enantiomers possess distinct binding affinities for D(2L) and D(3) receptors. | nih.gov |
| GABA Transporters | 3-Azabicyclo[3.2.0]heptane carboxylic acids | The constrained bicyclic structure serves as a rigid GABA analogue. | taltech.ee |
Development of Polyfunctional and Spirocyclic Heterocyclic Systems
The 3-azabicyclo[3.2.0]heptane framework is not only a valuable core structure but also a versatile platform for the synthesis of more elaborate polyfunctional and spirocyclic heterocyclic systems. The ability to install multiple functional groups onto the rigid scaffold allows for the creation of complex molecules with precisely defined three-dimensional orientations. researchgate.net
One-pot, three-component [3+2] cycloaddition reactions have proven highly effective for the stereoselective synthesis of spirocyclic systems. acs.orgnih.gov For example, the reaction of azomethine ylides (generated in situ from isatins and azetidine-2-carboxylic acid) with maleimides can afford spiro[1-azabicyclo[3.2.0]heptane]oxindoles. acs.orgnih.gov This methodology provides a direct route to novel and complex polyheterocyclic architectures that would be challenging to access through other means.
Furthermore, visible-light-mediated energy transfer catalysis has enabled the intermolecular [2+2] cycloaddition of N-substituted maleimides with a wide array of alkenes, yielding highly functionalized 3-azabicyclo[3.2.0]heptanes. researchgate.net This method demonstrates broad substrate scope and good chemo-, regio-, and diastereoselectivity under mild conditions, making it a robust tool for generating diverse scaffolds for drug discovery. researchgate.net The resulting products can be further manipulated, showcasing the scaffold's utility in constructing bi- and trifunctional building blocks for advanced synthetic applications. researchgate.net
| Synthetic Strategy | Resulting System | Key Features |
| [3+2] Cycloaddition | Spiro[1-azabicyclo[3.2.0]heptane]oxindoles | One-pot, three-component reaction; high stereoselectivity. |
| Visible-Light [2+2] Cycloaddition | Multifunctional 3-azabicyclo[3.2.0]heptanes | Broad substrate scope; good chemo- and regioselectivity. |
| Tandem Strecker/Cyclization | Bicyclic α-amino nitriles | Construction of fused heterocyclic systems. |
Application in High-Throughput Synthesis and Compound Library Generation (e.g., Lead-Oriented Parallel Synthesis)
Modern drug discovery relies heavily on high-throughput synthesis and the screening of large compound libraries to identify new lead structures. The properties of the 3-azabicyclo[3.2.0]heptane scaffold make it highly suitable for these approaches. Its three-dimensional nature aligns with the principles of "lead-oriented synthesis," which favors sp³-rich, conformationally restricted molecules that are more likely to exhibit specific biological activity. researchgate.netwhiterose.ac.ukd-nb.info
The utility of this scaffold in generating compound libraries has been demonstrated explicitly. Studies have shown that the 1,3-disubstituted 3-azabicyclo[3.2.0]heptane framework is a three-dimensional template that is well-suited for parallel synthesis. researchgate.netenamine.net The development of robust, one-pot, and multicomponent reactions to synthesize these scaffolds allows for the efficient and rapid generation of a multitude of analogues for screening. nih.gov
Moreover, the 3-azabicyclo[3.2.0]heptane motif and its spirocyclic variants are being incorporated into cutting-edge platforms like DNA-Encoded Library Technology (DELT). nih.gov DELT enables the synthesis and screening of libraries of unprecedented size. The development of synthetic methods, such as photocatalysis, that are compatible with the sensitive DNA tag allows for the creation of unique and densely functionalized sp³-rich compounds, including 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes, thereby expanding the chemical space available for drug discovery. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
